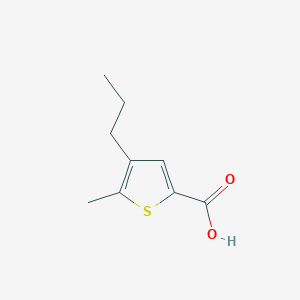
5-Chloro-2-fluorophenylboronic acid
Overview
Description
5-Chloro-2-fluorophenylboronic acid is a chemical compound with the molecular formula C6H5BClFO2 . It has an average mass of 174.365 Da and a monoisotopic mass of 174.005508 Da .
Synthesis Analysis
The synthesis of this compound is often involved in Suzuki cross-coupling reactions . It is also used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, synthesis of kinesin spindle protein inhibitors, and GABA α2/3 agonist preparation .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula ClC6H3(F)B(OH)2 . It has a molar refractivity of 38.2±0.4 cm³ and a polarizability of 15.2±0.5 10^-24 cm³ .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.4±0.1 g/cm³, a boiling point of 310.8±52.0 °C at 760 mmHg, and a flash point of 141.8±30.7 °C . The compound has a molar volume of 123.1±5.0 cm³ and a surface tension of 43.5±5.0 dyne/cm .Scientific Research Applications
Fluorescence Quenching in Boronic Acid Derivatives
5-Chloro-2-fluorophenylboronic acid derivatives have been studied for their fluorescence quenching properties. Research on compounds like 5-chloro-2-methoxyphenylboronic acid (5CMPBA) has revealed insights into the quenching mechanism using steady-state fluorescence measurements. Such studies suggest that static quenching mechanisms are active, providing valuable information for applications in chemical sensing and molecular interaction studies (Geethanjali, Nagaraja, & Melavanki, 2015).
Applications in Organic Synthesis
This compound is also involved in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. It serves as a precursor for various derivatives, impacting the electronic properties and reactivity of the compounds produced. For instance, its role in the synthesis of various derivatives based on 5-aryl-2-bromo-3-hexylthiophene showcases its utility in creating compounds with potential pharmacological applications (Ikram et al., 2015).
Role in Microwave-Assisted Synthesis
The compound has facilitated efficient syntheses in microwave-assisted conditions. For example, its reaction with orthochlorocyanopyridine isomers under microwave irradiation has expedited the synthesis of benzonaphthyridin-5-ones, highlighting its role in enhancing synthetic routes and methodologies (Cailly, Fabis, & Rault, 2006).
Educational Application in Chemistry
Moreover, this compound finds application in educational settings. It has been used in undergraduate laboratory experiments to introduce students to high-throughput experimentation techniques, reinforcing their understanding of transition metal-mediated cross-coupling reactions (Lee, Schmink, & Berritt, 2020).
Safety and Hazards
When handling 5-Chloro-2-fluorophenylboronic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
5-Chloro-2-fluorophenylboronic acid is a reactant involved in various biochemical reactions . It is primarily used in Suzuki cross-coupling reactions .
Mode of Action
The compound interacts with its targets through the process of Suzuki cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Biochemical Pathways
The compound is involved in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity . It also plays a role in the synthesis of kinesin spindle protein inhibitors . These pathways have downstream effects on cellular signaling and function.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways it is involved in. For instance, in the synthesis of biaryl amides, it can lead to the activation of muscarinic acetylcholine receptor subtype M1 . In the synthesis of kinesin spindle protein inhibitors, it can affect cell division .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki cross-coupling reactions it participates in are typically carried out in an aqueous environment at room temperature . The presence of a palladium catalyst and a base is also required . Furthermore, the compound should be stored in a cool, dry place to maintain its stability .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-fluorophenylboronic acid plays a crucial role in biochemical reactions, particularly in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity . It is also involved in the synthesis of kinesin spindle protein inhibitors and GABA α2/3 agonists . The compound interacts with various enzymes and proteins, facilitating the formation of biaryl structures through Suzuki-Miyaura cross-coupling reactions . These interactions are primarily based on the compound’s ability to form stable boron-oxygen bonds with hydroxyl groups on the enzymes and proteins.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes involved in these pathways . The compound can alter gene expression by interacting with transcription factors and other regulatory proteins . Additionally, it impacts cellular metabolism by inhibiting or activating specific metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular physiology.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly through its boronic acid moiety . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . The compound can also bind to DNA and RNA, affecting gene expression and protein synthesis . These molecular interactions are essential for the compound’s biochemical activity and its potential use in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are important for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and its potential use in medical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These metabolic interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells, where it accumulates in specific cellular compartments . This distribution is crucial for its biochemical activity and its potential use in therapeutic applications.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound can be directed to these compartments through targeting signals and post-translational modifications . This subcellular localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and modulate cellular processes.
Properties
IUPAC Name |
(5-chloro-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTUVWGMCFXUAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395469 | |
| Record name | 5-Chloro-2-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352535-83-2 | |
| Record name | 5-Chloro-2-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Chloro-2-fluoro-phenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

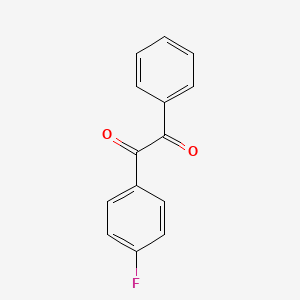
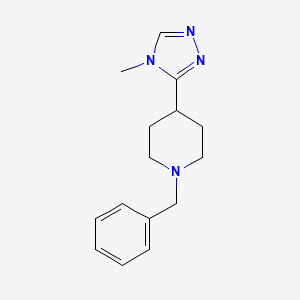
![2-(1-(Dimethylamino)-3-{[(4-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1364518.png)
![2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1364519.png)
![N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-methylpiperidin-4-amine](/img/structure/B1364521.png)
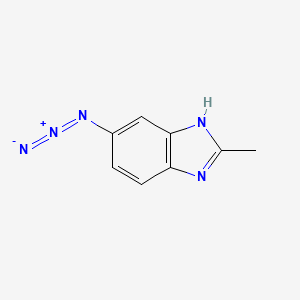
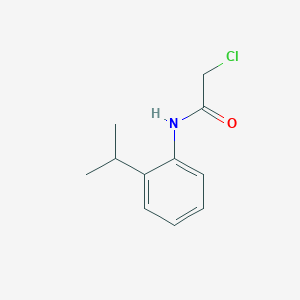
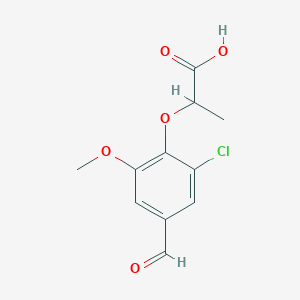
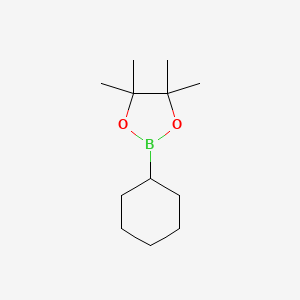
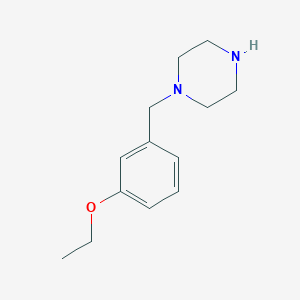

![2-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364550.png)
